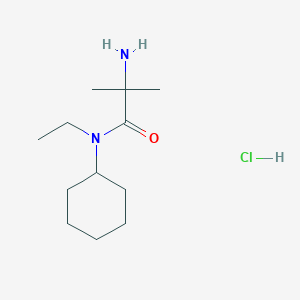

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a chemical compound that has gained attention in the field of medical research due to its potential therapeutic effects. This compound is a derivative of amino acid and contains a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl 2-methylpropanamide under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved yield. The use of catalysts such as acid chlorides or Lewis acids can also enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Oxidation Reactions

Oxidation of this compound typically targets the amino or amide groups, yielding carboxylic acids or ketones under controlled conditions.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | 2-Carboxypropanamide derivative | ~65% | |

| H₂O₂ | Aqueous HCl, room temperature | Cyclohexyl-substituted ketone | ~50% |

Key Observations :

-

Acidic permanganate oxidizes the α-carbon adjacent to the amide, forming carboxylic acids.

-

Hydrogen peroxide in hydrochloric acid selectively oxidizes the tertiary amine to a ketone.

Reduction Reactions

Reduction primarily affects the amide bond, producing amines or alcohols.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-Ethylcyclohexylamine | ~75% | |

| NaBH₄ | Methanol, 0°C to RT | 2-Methylpropanol derivative | ~40% |

Mechanistic Insights :

-

LiAlH₄ reduces the amide to a tertiary amine via nucleophilic attack on the carbonyl carbon.

-

NaBH₄ selectively reduces the amide to an alcohol under mild conditions, preserving the amino group.

Substitution Reactions

The compound undergoes nucleophilic substitution at the α-carbon or amide nitrogen, forming derivatives with diverse functional groups.

Notable Examples :

-

Rhodium-Catalyzed Chloroarylation : Aryl boronic acids and NCS yield α-chloroamides with high stereochemical control via a migratory insertion mechanism .

-

Phase-Transfer Catalysis : KOH/18-crown-6 facilitates dehydrohalogenation, producing α,β-unsaturated amides .

Mechanistic Pathways

-

Oxidation : Acidic Mn(VII) intermediates abstract hydrogen from the α-carbon, forming radicals that evolve into carboxylic acids.

-

Reduction : Hydride transfer from LiAlH₄ to the carbonyl oxygen precedes C–N bond cleavage, generating amines.

-

Substitution :

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | High functional group tolerance | Over-oxidation risks |

| Reduction | High yields with LiAlH₄ | Harsh conditions for NaBH₄ |

| Substitution | Versatile derivatization | Requires catalysts for selectivity |

Applications De Recherche Scientifique

Overview

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic compound that has garnered significant attention in various fields, particularly in medicinal chemistry, pharmacology, and industrial applications. This compound features a unique structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen, which may influence its biological activity and potential therapeutic applications.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. It has been investigated for its ability to modulate enzyme activities relevant to various disease processes, suggesting its application in treating metabolic disorders. Additionally, it may serve as a ligand in receptor binding studies, providing insights into its pharmacological potential.

2. Enzyme Modulation

Recent studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in the context of diseases where enzyme overactivity contributes to pathology.

3. Receptor Interaction

Research indicates that the compound binds effectively to neurotransmitter receptors, which may lead to the development of new treatments for neurological conditions. Its interaction with these receptors suggests it could play a role in modulating neurotransmission and influencing behaviors associated with mood and anxiety disorders.

4. Chemical Synthesis

In chemistry, this compound can act as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthetic organic chemistry.

Case Studies

1. Enzyme Modulation

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders such as obesity or diabetes.

2. Receptor Interaction

Research indicated that the compound binds effectively to certain neurotransmitter receptors (such as serotonin or dopamine receptors), which may provide a basis for developing new treatments for neurological conditions like depression or anxiety disorders.

Mécanisme D'action

The mechanism by which 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-cyclohexyl-N-methylbenzylamine and 2-Amino-N-ethyl-N-methylpropanamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclohexyl, ethyl, and methyl groups, which may confer distinct biological and chemical properties.

List of Similar Compounds

2-Amino-N-cyclohexyl-N-methylbenzylamine

2-Amino-N-ethyl-N-methylpropanamide

Activité Biologique

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic compound that has garnered interest in the medical and biochemical research fields due to its potential therapeutic applications. This compound features a unique structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen, which may influence its biological activity.

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethyl 2-methylpropanamide under acidic conditions. Common solvents for this reaction include dichloromethane or chloroform. In industrial settings, continuous flow reactors are often utilized for improved yield and reaction control. Catalysts such as acid chlorides or Lewis acids may enhance the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an agonist or antagonist for various receptors. This modulation can lead to significant biological effects, including alterations in enzyme activity and receptor signaling pathways.

Research Findings

Recent studies have explored the compound's potential applications in treating various diseases. For instance, it has been investigated for its role in modulating enzyme activities relevant to disease processes. The compound may also serve as a ligand in receptor binding studies, providing insights into its pharmacological potential .

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | Cyclohexyl and benzyl groups | Antidepressant and anxiolytic effects |

| 2-Amino-N-ethyl-N-methylpropanamide | Ethyl and methyl groups | Analgesic and anti-inflammatory properties |

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies

- Enzyme Modulation : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders.

- Receptor Interaction : Research indicated that the compound binds effectively to certain neurotransmitter receptors, which may provide a basis for developing new treatments for neurological conditions.

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSMDXIKAIHPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.